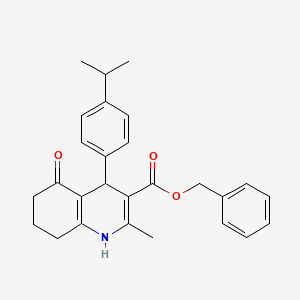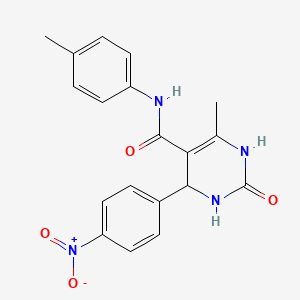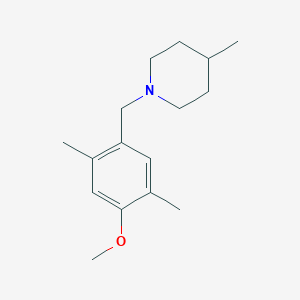![molecular formula C15H12N2O3 B5115261 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide
Übersicht
Beschreibung
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide, also known as DPI, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. DPI is a potent inhibitor of protein kinase C (PKC), which is an important enzyme that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
Aggregation Enhanced Emission
Research has shown that compounds based on 1,8-naphthalimide, including derivatives of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide, exhibit aggregation enhanced emission properties. These properties are of significant interest in the development of new fluorescence materials. Nanoaggregates formed by these compounds in aqueous-DMF solutions show enhanced emission intensity, linked to π-π stacking and intermolecular interactions (Srivastava, Singh, & Mishra, 2016).
Fluorescence in Biological Studies
Several novel fluorophores derived from 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide have been synthesized and utilized for labeling nucleosides and oligodeoxyribonucleotides. These fluorophores demonstrate significant fluorescence signals and can enhance hybridization affinity in biological studies, suggesting applications in biochemistry and molecular biology (Singh & Singh, 2007).
Antimicrobial and Anti-inflammatory Properties
Compounds synthesized from 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide have shown promising results in antimicrobial and anti-inflammatory research. These compounds exhibit significant anti-inflammatory activity, cytotoxic effects against tumor cell lines, and antimicrobial action, suggesting potential in the development of new therapeutic agents (Zablotskaya et al., 2013).
Photophysical Properties and Molecular Electronics
The photophysical properties of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide derivatives have been studied, showing potential applications in molecular electronics. These studies provide insight into the molecular and cumulative electronic behaviors of these compounds, contributing to the understanding of their potential in electronic device fabrication (Xiao et al., 2019).
Plant Growth Regulation and Fungicidal Activity
Derivatives of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide have shown to enhance seed germination and seedling growth in agricultural research. These compounds also exhibit fungicidal activity against various pathogens, indicating their potential as agrochemicals (Ju et al., 2016).
Eigenschaften
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-12(18)7-8-17-14(19)10-5-1-3-9-4-2-6-11(13(9)10)15(17)20/h1-6H,7-8H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDWAIQYEYQWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5115180.png)
![7-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5115184.png)

![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)
![{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}methanol](/img/structure/B5115203.png)
![4-(benzyloxy)-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5115211.png)

![N,N-diethyl-3-[({[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5115217.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)


![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)